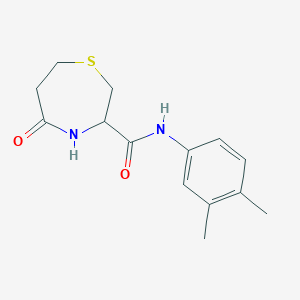
N-(3,4-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a useful research compound. Its molecular formula is C14H18N2O2S and its molecular weight is 278.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic compound belonging to the thiazepane family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's molecular formula is C12H12N2O2S, with a molecular weight of approximately 252.3 g/mol. The unique structure of the thiazepane ring, combined with the dimethylphenyl group, contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O2S |
| Molecular Weight | 252.3 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may act as an inhibitor of specific enzymes involved in critical metabolic pathways. For instance, it has been shown to modulate the activity of enzymes related to cancer proliferation and inflammation.
Anticancer Properties
Recent studies have investigated the compound's anticancer effects. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:
- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 10 µM.
- Caco-2 (Colorectal Cancer) : Inhibition was observed with an IC50 value around 15 µM.
These results suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary data indicate effectiveness against a range of bacterial strains:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
This antimicrobial effect may be due to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic functions.
Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects noted.
Study 2: Inhibition of Enzymatic Activity
Research focused on the compound's ability to inhibit farnesyltransferase (FT), an enzyme implicated in cancer cell signaling. The compound exhibited an IC50 value of 24 nM against FT, indicating potent inhibitory activity that could be leveraged for therapeutic purposes.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9-3-4-11(7-10(9)2)15-14(18)12-8-19-6-5-13(17)16-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYYUKSLYWVJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CSCCC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














